Azido-PEG3-acid

Description

Properties

IUPAC Name |

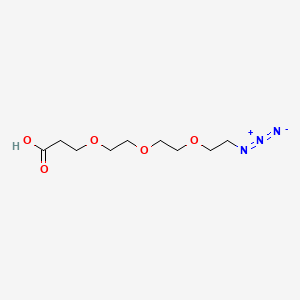

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O5/c10-12-11-2-4-16-6-8-17-7-5-15-3-1-9(13)14/h1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJGWKZZFZMGGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

The synthesis begins with 3,6,9-trioxaundecanedioic acid (CAS 51755-85-2), a PEG3 derivative containing two terminal carboxylic acid groups. Key reagents include:

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl activation.

-

4-Dimethylaminopyridine (DMAP) as a catalyst.

-

Sodium azide (NaN₃) for azide introduction.

-

Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for deprotection.

Step 1: Activation of Carboxylic Acid

One carboxylic acid group is activated using DCC or EDC in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). DMAP catalyzes the formation of an active ester or amide intermediate, enhancing reactivity for nucleophilic substitution.

Reaction Conditions :

-

Temperature: 0–25°C (room temperature).

-

Time: 4–6 hours.

-

Yield: >85% (estimated via thin-layer chromatography).

Step 2: Introduction of Azide Group

The activated intermediate reacts with sodium azide in a polar aprotic solvent (e.g., DMF or acetonitrile). This nucleophilic substitution replaces the leaving group (e.g., NHS ester) with an azide, forming azido-PEG3-ester .

Reaction Conditions :

-

Temperature: 50–60°C.

-

Time: 12–24 hours.

-

Yield: 70–80%.

Step 3: Deprotection of Carboxylic Acid

The remaining ester group is hydrolyzed under acidic (HCl) or basic (NaOH) conditions to yield the free carboxylic acid. For tert-butyl esters, trifluoroacetic acid (TFA) is employed.

Deprotection Conditions :

-

Acidic: 1M HCl, 2 hours, 25°C.

-

Basic: 0.5M NaOH, 1 hour, 50°C.

-

Yield: >90%.

Step 4: Purification and Characterization

Crude product is purified via column chromatography (silica gel, methanol/dichloromethane eluent) or preparative HPLC (C18 column, acetonitrile/water gradient). Final characterization employs:

-

Nuclear Magnetic Resonance (NMR) : Confirms azide (δ 3.3–3.7 ppm for PEG protons) and carboxylic acid (δ 12–13 ppm).

-

Infrared Spectroscopy (IR) : Peaks at ~2100 cm⁻¹ (azide stretch) and 1700 cm⁻¹ (carboxylic acid C=O).

-

Mass Spectrometry (MS) : Molecular ion peak at m/z 247.25 [M+H]⁺.

Analytical Characterization Techniques

| Technique | Parameters Analyzed | Key Findings |

|---|---|---|

| ¹H NMR | PEG backbone protons, azide environment | δ 3.3–3.7 ppm (PEG), δ 1.2–1.5 ppm (CH₂) |

| IR Spectroscopy | Functional group identification | 2100 cm⁻¹ (N₃), 1700 cm⁻¹ (COOH) |

| HPLC-MS | Purity, molecular weight | >95% purity, m/z 247.25 |

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₇N₃O₅ | |

| Molecular Weight | 247.25 g/mol | |

| Solubility | Water, DMSO, DMF | |

| Storage Conditions | -20°C, desiccated | |

| Boiling Point | Not reported | - |

Applications in Bioconjugation and Drug Development

This compound’s dual functionality enables:

-

PROTAC Synthesis : Connects E3 ligase ligands to target protein binders via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Antibody-Drug Conjugates (ADCs) : Carboxylic acid reacts with lysine residues on antibodies, while azides enable payload attachment.

-

Solubility Enhancement : PEG spacer improves hydrophilicity of drug candidates .

Chemical Reactions Analysis

Types of Reactions: Azido-PEG3-acid undergoes several types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

Click Chemistry Reactions: The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Click Chemistry: Copper(I) catalyst with terminal alkynes.

Major Products:

Substitution: Formation of alkyl azides.

Reduction: Formation of primary amines.

Click Chemistry: Formation of 1,2,3-triazoles.

Scientific Research Applications

Applications in Scientific Research

Azido-PEG3-acid is utilized across various fields, including:

-

Targeted Protein Degradation

- Description : It serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade specific proteins implicated in diseases such as cancer.

- Case Study : Research has demonstrated the efficacy of PROTACs incorporating this compound in degrading BRD4, a protein associated with oncogenic transcriptional regulation .

-

Bioconjugation

- Description : The azide group allows for click chemistry applications, enabling the conjugation of biomolecules such as proteins and peptides.

- Case Study : In a study involving antibody-drug conjugates (ADCs), this compound was effectively used to link therapeutic agents to antibodies, enhancing drug delivery and efficacy while minimizing off-target effects .

- Nanotechnology

- Medical Research

Mechanism of Action

The primary mechanism of action for Azido-PEG3-acid involves its participation in click chemistry reactions. The azide group reacts with alkynes to form triazole linkages, which are stable and biocompatible. This reaction is highly selective and efficient, making it ideal for bioconjugation and material science applications. The carboxylic acid group can also react with primary amines to form stable amide bonds, further expanding its utility in chemical synthesis .

Comparison with Similar Compounds

Key Properties:

- Solubility : Highly soluble in water and organic solvents (DCM, DMF, DMSO, THF) .

- Reactivity :

- Applications :

Stability:

Stored at -20°C under inert conditions to prevent azide degradation .

Comparison with Similar Compounds

Azido-PEG1-C2-Acid (CAS: 1393330-34-1)

Analysis : The shorter PEG chain in Azido-PEG1-C2-acid reduces steric bulk, making it suitable for conjugating small molecules where proximity is critical. However, its lower molecular weight may compromise solubility in aqueous systems compared to this compound .

Azido-PEG3-Amine (CAS: 134179-38-7)

Analysis : Azido-PEG3-amine’s terminal -NH₂ group allows direct conjugation with activated esters (e.g., NHS esters) without requiring crosslinkers, simplifying workflows. In contrast, this compound’s -COOH group requires activation for amide bond formation, adding steps but enabling pH-dependent reactivity .

Iodo-PEG3-Azide (CAS: 936917-36-1)

Analysis: The iodine atom in Iodo-PEG3-Azide enables applications in radiopharmaceuticals and metal-catalyzed cross-couplings, which this compound cannot achieve. However, iodine’s instability under light limits its storage .

Azido-PEG3-SS-PEG3-Azide (CAS: 1310827-27-0)

Analysis : The disulfide bond in Azido-PEG3-SS-PEG3-Azide allows cleavage in reducing environments (e.g., tumor tissues), making it ideal for targeted drug delivery. This compound lacks this dynamic functionality but offers straightforward conjugation .

Azido-PEG20-Acid

Analysis: The extended PEG20 chain enhances solubility and reduces immunogenicity, suitable for in vivo applications. However, its large size may hinder penetration into dense tissues compared to this compound .

Biological Activity

Azido-PEG3-acid (N3-PEG3-COOH) is a bifunctional polyethylene glycol (PEG) derivative that has garnered significant attention in bioconjugation and drug development due to its unique chemical properties and biological applications. This article explores the biological activity of this compound, emphasizing its role in protein modification, antibody-drug conjugates (ADCs), and as a linker in proteolysis-targeting chimeras (PROTACs).

Chemical Structure and Properties

This compound features an azide functional group and a terminal carboxylic acid, making it suitable for various conjugation reactions. The molecular formula is with a molecular weight of 233.22 g/mol. The azide group allows for click chemistry applications, facilitating the attachment of various biomolecules, including proteins and peptides, through reactions with alkynes or other reactive groups .

1. Protein Modification

This compound is widely used for modifying proteins and peptides. The azide functionality enables specific labeling or conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reliable method for bioconjugation. This property is particularly valuable in creating biotinylated antibodies for detection assays or therapeutic applications.

Case Study: Antibody Conjugation

In a study involving azido-sugar antibodies, researchers utilized this compound to label antibodies with phosphine-PEG3-biotin. This conjugation was performed via a modified Staudinger reaction, allowing for effective imaging of pancreatic cancer xenografts in mice using IVIS fluorescent imaging .

2. Antibody-Drug Conjugates (ADCs)

This compound serves as a non-cleavable linker in ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells while minimizing systemic toxicity. By linking the drug to an antibody via this compound, researchers can enhance the therapeutic efficacy of the drug while reducing side effects associated with conventional chemotherapy.

Table 1: Comparison of ADC Linkers

| Linker Type | Cleavability | Application | Advantages |

|---|---|---|---|

| This compound | Non-cleavable | Cancer therapy | Improved stability and targeting |

| Cleavable Linkers | Cleavable | Cancer therapy | Drug release in tumor microenvironment |

3. Proteolysis Targeting Chimeras (PROTACs)

The compound is also integral to the development of PROTACs, which are bifunctional molecules that induce targeted protein degradation via the ubiquitin-proteasome system. This compound acts as a linker connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein, facilitating selective degradation.

Research Findings on PROTACs

Research highlighted the efficacy of PROTACs containing this compound in degrading specific proteins involved in cancer progression. These studies demonstrated enhanced selectivity and potency compared to traditional small-molecule inhibitors .

Q & A

Q. What are the key structural and functional properties of Azido-PEG3-acid that make it suitable for bioconjugation?

this compound contains an azide (N₃) group and a terminal carboxylic acid (COOH) connected by a triethylene glycol (PEG3) spacer. The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), while the carboxylic acid can form stable amide bonds with primary amines via carbodiimide coupling (e.g., EDC/HATU). The PEG spacer enhances solubility in aqueous and organic solvents (e.g., DMSO, water) and reduces steric hindrance during conjugation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound is classified as acutely toxic (oral, Category 4), a skin irritant (Category 2), and a respiratory irritant (Category 3). Key precautions include:

- Using personal protective equipment (PPE): gloves, lab coats, and safety goggles.

- Working in a fume hood to avoid inhalation of aerosols.

- Storing at -20°C in airtight, light-protected containers to prevent degradation. Emergency measures for exposure include rinsing eyes/skin with water and seeking medical attention for ingestion .

Q. How should this compound be stored to maintain stability, and what are common signs of degradation?

Store at -20°C in a desiccated environment. Avoid repeated freeze-thaw cycles. Degradation is indicated by discoloration (e.g., yellowing), precipitation, or reduced reactivity in click chemistry assays. Periodically validate purity via HPLC or NMR .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in CuAAC-based bioconjugation?

Critical parameters include:

- pH : Maintain neutrality (pH 6.5–7.5) to balance azide reactivity and copper catalyst stability.

- Temperature : 25–37°C for 1–4 hours to maximize yield while minimizing protein denaturation.

- Molar ratio : Use a 1.5:1 excess of this compound over alkyne-modified targets to ensure complete conjugation.

- Catalyst system : Combine CuSO₄ with tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to reduce cytotoxicity in biological systems .

Q. What experimental strategies minimize side reactions when conjugating this compound to amine-containing biomolecules?

To avoid unintended crosslinking or carboxylate activation:

- Activation control : Use fresh EDC/NHS and limit activation time to 10–15 minutes before introducing the amine target.

- Quenching : Add excess β-mercaptoethanol or glycine to terminate unreacted intermediates.

- Purification : Isolate conjugates via size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG and byproducts .

Q. How can researchers resolve contradictions in reported conjugation efficiencies of this compound across studies?

Discrepancies often arise from:

- Solvent compatibility : Verify solubility of both reactants (e.g., avoid DMSO if proteins are sensitive).

- Analytical methods : Use orthogonal techniques (e.g., MALDI-TOF for small molecules, SDS-PAGE for proteins) to quantify conjugation efficiency.

- Batch variability : Source this compound from suppliers with validated purity certificates (≥95% by HPLC) .

Q. What are best practices for integrating this compound into multimodal imaging or drug delivery systems?

- Dual functionalization : Combine click chemistry (azide-alkyne) and carbodiimide coupling (COOH-amine) to attach targeting ligands (e.g., antibodies) and imaging agents (e.g., fluorophores) on the same PEG scaffold.

- In vivo compatibility : Use PEG3’s short chain to balance hydrophilicity and rapid renal clearance, reducing off-target accumulation. Validate biocompatibility via cytotoxicity assays (e.g., MTT) .

Q. How should researchers document this compound experimental protocols to ensure reproducibility?

Include:

- Detailed synthesis steps : Molar ratios, reaction times, and purification methods.

- Quality control data : Purity (HPLC), molecular weight confirmation (NMR/MS), and functional validation (e.g., FTIR for azide/COOH presence).

- Storage conditions : Batch-specific storage logs and stability tests. Adhere to reporting standards in journals like Analytical Chemistry for methodological transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.